molecular formula C10H13NO B13675006 7-Methoxy-2,3-dihydro-1H-inden-4-amine

7-Methoxy-2,3-dihydro-1H-inden-4-amine

Cat. No.: B13675006
M. Wt: 163.22 g/mol
InChI Key: JSCBFNQMRFSYMC-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydro-1H-inden-4-amine: is an organic compound with the molecular formula C10H13NO indanes , which are bicyclic structures consisting of a benzene ring fused to a cyclopentane ring. The presence of a methoxy group at the 7th position and an amine group at the 4th position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,3-dihydro-1H-inden-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,3-dihydro-1H-inden-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding or compounds.

    Reduction: The compound can be reduced to form .

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as or .

    Reducing Agents: Such as or .

    Substitution Reagents: Such as or .

Major Products

    Oxidation: Formation of or .

    Reduction: Formation of derivatives.

    Substitution: Formation of various substituted indanes depending on the reagents used.

Scientific Research Applications

7-Methoxy-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with and in biological systems.

    Pathways Involved: The compound can modulate various biochemical pathways, potentially affecting neurotransmission and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2,3-dihydro-1H-inden-1-amine
  • 4-Methoxy-2,3-dihydro-1H-inden-2-amine
  • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

Uniqueness

7-Methoxy-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the methoxy group at the 7th position and the amine group at the 4th position allows for unique interactions with molecular targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1H-inden-4-amine

InChI

InChI=1S/C10H13NO/c1-12-10-6-5-9(11)7-3-2-4-8(7)10/h5-6H,2-4,11H2,1H3

InChI Key

JSCBFNQMRFSYMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCC2=C(C=C1)N

Origin of Product

United States

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